molecular formula C20H19Cl2N3O3S B4111356 2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide

2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide

Cat. No. B4111356
M. Wt: 452.4 g/mol
InChI Key: NVQAZABMUYHVTA-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DTT or Dithiothreitol and is widely used as a reducing agent in biochemistry and molecular biology experiments.

Mechanism of Action

DTT works by reducing disulfide bonds in proteins and peptides. Disulfide bonds are formed between two cysteine residues in a protein and contribute to the stability and structure of the protein. DTT reduces the disulfide bond by donating two electrons to one of the sulfur atoms in the bond, forming a thiol group. This reaction breaks the disulfide bond and results in the formation of two thiol groups.
Biochemical and Physiological Effects
DTT has both biochemical and physiological effects. Biochemically, DTT can alter protein structure and function by reducing disulfide bonds. Physiologically, DTT can induce cell death in certain cell types by disrupting the redox balance of the cell. DTT has also been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of DTT is its ability to reduce disulfide bonds quickly and efficiently. DTT is also relatively inexpensive and readily available. However, DTT can be toxic to cells at high concentrations and can interfere with certain assays. DTT can also oxidize easily, leading to the formation of disulfide bonds and reducing its effectiveness as a reducing agent.

Future Directions

There are several future directions for research on DTT. One area of interest is the development of new reducing agents that are less toxic and more effective than DTT. Another area of interest is the study of the effects of DTT on different cell types and in different disease models. Additionally, the use of DTT in the preparation of nanoparticles and other materials is an area of active research. Finally, the development of new methods for the synthesis of DTT and related compounds is an ongoing area of research.

Scientific Research Applications

DTT has a wide range of applications in scientific research. It is commonly used as a reducing agent to break disulfide bonds in proteins and peptides. This allows for the study of protein structure and function. DTT is also used to reduce disulfide bonds in antibodies, allowing for the preparation of F(ab')2 fragments. Additionally, DTT is used in the preparation of cell lysates and in the purification of recombinant proteins.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(6-morpholin-4-yl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3S/c1-12(28-17-5-2-13(21)10-15(17)22)19(26)24-20-23-16-4-3-14(11-18(16)29-20)25-6-8-27-9-7-25/h2-5,10-12H,6-9H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQAZABMUYHVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)N3CCOCC3)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide
Reactant of Route 2
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2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide

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